molecular formula C11H13FN2O B15204281 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline

Cat. No.: B15204281
M. Wt: 208.23 g/mol
InChI Key: PIADNEXERPXPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline is an organic compound that belongs to the class of oxazoline derivatives. This compound is characterized by the presence of a fluorine atom attached to the aniline ring and an oxazoline ring fused with a dimethyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with 2-chloro-4,4-dimethyl-4,5-dihydrooxazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxazole derivatives, amine derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring and the fluorine atom play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxybenzonitrile

Uniqueness

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-fluoroaniline

InChI

InChI=1S/C11H13FN2O/c1-11(2)6-15-10(14-11)8-5-7(12)3-4-9(8)13/h3-5H,6,13H2,1-2H3

InChI Key

PIADNEXERPXPKM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C=CC(=C2)F)N)C

Origin of Product

United States

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